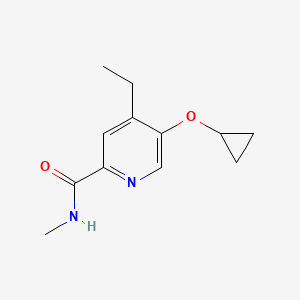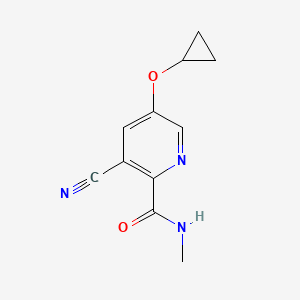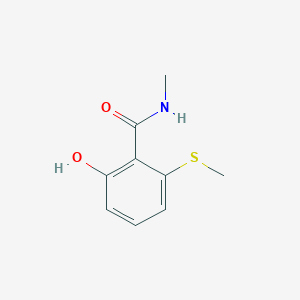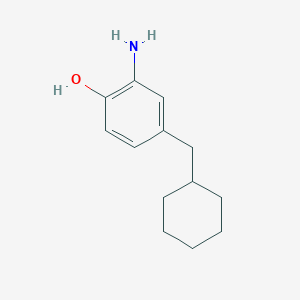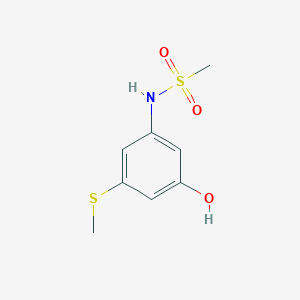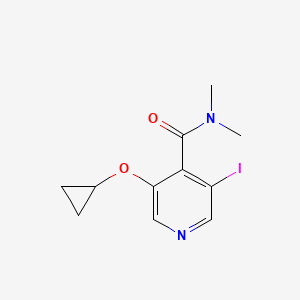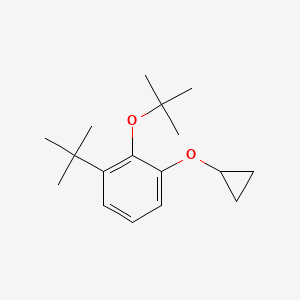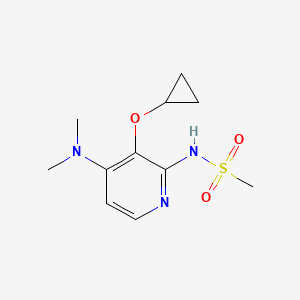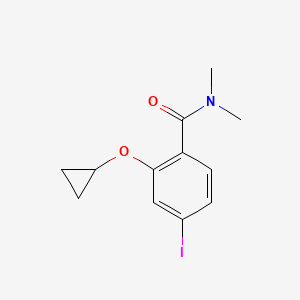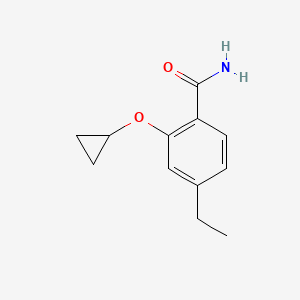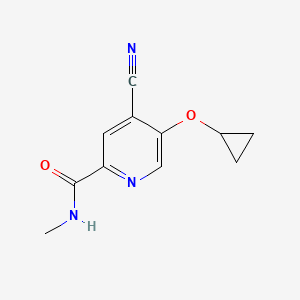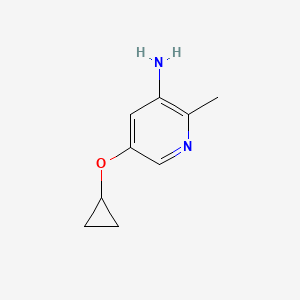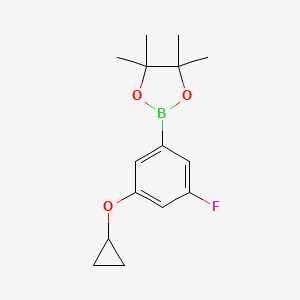
2-(3-Cyclopropoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Cyclopropoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a cyclopropoxy group and a fluorophenyl group, which can impart unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Cyclopropoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-cyclopropoxy-5-fluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include:
- Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
- Temperature: Room temperature to reflux
- Dehydrating agent: Molecular sieves or anhydrous magnesium sulfate
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow chemistry to enhance efficiency and yield. The use of automated reactors and precise control over reaction parameters can lead to a more scalable and reproducible process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Cyclopropoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic ester can be oxidized to the corresponding boronic acid using hydrogen peroxide or other oxidizing agents.
Substitution: The cyclopropoxy and fluorophenyl groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., ethanol, water)
Oxidation: Hydrogen peroxide, solvent (e.g., methanol)
Substitution: Nucleophiles (e.g., amines, thiols), solvent (e.g., acetonitrile)
Major Products Formed
Suzuki-Miyaura Cross-Coupling: Biaryl compounds
Oxidation: Boronic acids
Substitution: Substituted cyclopropoxy or fluorophenyl derivatives
Applications De Recherche Scientifique
2-(3-Cyclopropoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its unique structural features.
Medicine: Investigated for its potential as a precursor in the synthesis of drug candidates targeting specific biological pathways.
Industry: Utilized in the production of advanced materials and polymers with specialized properties.
Mécanisme D'action
The mechanism of action of 2-(3-Cyclopropoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily related to its ability to participate in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This process leads to the formation of a new carbon-carbon bond, facilitating the synthesis of biaryl compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Cyclopropoxy-5-fluorophenylboronic acid
- 3-Cyclopropyl-5-fluorophenylmethanamine
- 5-(3-Cyclopropyl-5-fluorophenyl)-1-phenyl-4-pentyn-2-amine
Uniqueness
2-(3-Cyclopropoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a cyclopropoxy group, a fluorophenyl group, and a boronic ester moiety. This combination imparts distinct reactivity and stability, making it a valuable compound in synthetic chemistry. Its ability to undergo various chemical transformations and its applications in diverse fields further highlight its uniqueness.
Propriétés
Formule moléculaire |
C15H20BFO3 |
|---|---|
Poids moléculaire |
278.13 g/mol |
Nom IUPAC |
2-(3-cyclopropyloxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H20BFO3/c1-14(2)15(3,4)20-16(19-14)10-7-11(17)9-13(8-10)18-12-5-6-12/h7-9,12H,5-6H2,1-4H3 |
Clé InChI |
PDEVJAONVVTCDP-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)OC3CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


